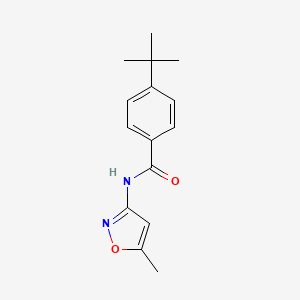
4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide involves strategic functionalization and cyclization reactions. For instance, compounds with tert-butyl groups and isoxazole rings are typically synthesized through nucleophilic substitution reactions, followed by cyclization under acidic or basic conditions. The synthesis might involve the use of starting materials such as tert-butylcatechol, undergoing aromatic nucleophilic substitution reactions to introduce the desired functional groups before further modifications to install the isoxazolyl moiety (Hsiao et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that the presence of tert-butyl and isoxazole groups significantly influences the overall molecular conformation due to steric hindrance and electronic effects. Crystallographic studies often show that such compounds crystallize in specific space groups with molecules adopting distinct orientations to minimize repulsive interactions and maximize stability. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide showcases how tert-butyl groups can affect molecular conformation and packing in the solid state, hinting at similar behavior for our compound of interest (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide is likely influenced by the electron-withdrawing and -donating effects of the isoxazole ring and the tert-butyl group, respectively. These groups can affect the acidity of proximal hydrogens, nucleophilicity of the amide nitrogen, and the overall electronic distribution, impacting its participation in further chemical reactions such as substitution, addition, or complexation.
Physical Properties Analysis
The physical properties of compounds like 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide, including solubility, melting point, and crystallinity, are largely determined by their molecular structure. The bulky tert-butyl group and the heterocyclic isoxazole ring contribute to the compound's hydrophobic character, potentially affecting its solubility in various solvents. The high thermal stability and glass transition temperatures of related polyamides suggest that 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide might also exhibit significant thermal stability (Hsiao et al., 2000).
Aplicaciones Científicas De Investigación
Genotoxicity Assessment
- Genotoxic Effects: Studies have shown that compounds similar to 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide, like methyl-tert-butyl ether (MTBE) and benzene, induce DNA damage in human lymphocytes. This suggests potential genotoxic effects which are significant in the assessment of environmental and occupational hazards (Chen et al., 2008).
Synthetic Organic Chemistry
- Versatile Building Blocks: Certain benzamide derivatives have been used as versatile building blocks in synthetic organic chemistry. For example, tert-butyl phenylazocarboxylates, a compound structurally related to 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide, facilitate nucleophilic substitutions and radical reactions, expanding the repertoire of synthetic pathways (Jasch et al., 2012).
Polymer Science
- Polymer Synthesis: Research has demonstrated the use of tert-butylcatechol-based compounds in synthesizing polyamides with unique properties. These polyamides exhibit high thermal stability and solubility, making them useful in various applications (Hsiao et al., 2000).
Medicinal Chemistry
- Biological Activity in Insecticides: Benzamide derivatives have shown biological activity in the realm of insecticides. For instance, certain pyrazole amide derivatives exhibit significant insecticidal activity, indicating their potential in agricultural and pest control applications (Deng et al., 2016).
Safety and Hazards
Sigma-Aldrich provides 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide to early discovery researchers as part of a collection of rare and unique chemicals . The company does not provide any specific safety or hazard information for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity .
Direcciones Futuras
The future directions for the research on 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide and similar compounds could involve the development of new synthetic strategies and the design of new isoxazole derivatives . This could be based on the most recent knowledge emerging from the latest research . The aim would be to develop clinically viable drugs using this information .
Propiedades
IUPAC Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPSVVKRIGYDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

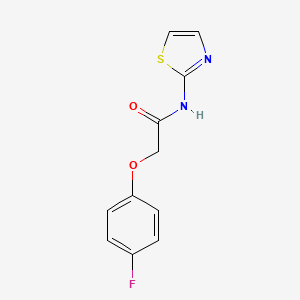
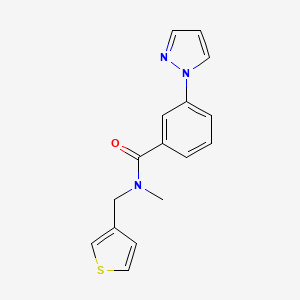
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
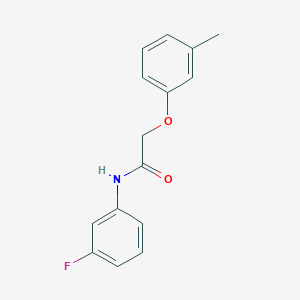
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
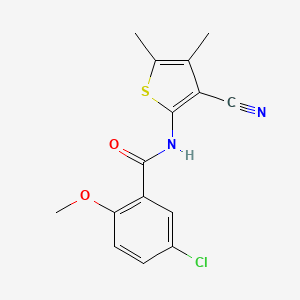
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)